Nifursol-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H7N5O9 |

|---|---|

Molecular Weight |

371.17 g/mol |

IUPAC Name |

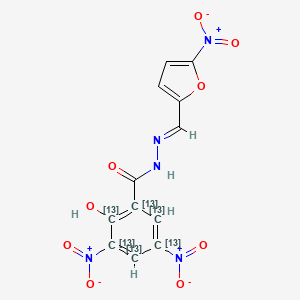

2-hydroxy-3,5-dinitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+/i3+1,4+1,6+1,8+1,9+1,11+1 |

InChI Key |

XXUXXCZCUGIGPP-AYIPRUOYSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nifursol-13C6

This technical guide provides a comprehensive overview of the synthesis and characterization of Nifursol-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the veterinary antibiotic Nifursol. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of key processes.

Introduction

Nifursol is a nitrofuran antibiotic used in veterinary medicine, primarily for the prevention of histomoniasis in turkeys.[1] Its mechanism of action involves the enzymatic reduction of its nitrofuran moiety within anaerobic bacteria and protozoa. This reduction generates reactive intermediates that can covalently bind to and damage cellular macromolecules, including DNA, leading to inhibition of replication and cell death.[2][3] Due to concerns about potential carcinogenicity, the use of nitrofurans in food-producing animals is banned in many jurisdictions, necessitating sensitive analytical methods for residue monitoring.

This compound serves as an ideal internal standard for such analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The stable isotope label allows for differentiation from the unlabeled analyte, correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 5-nitrofuran-2-carbaldehyde and 13C6-labeled 3,5-dinitrosalicylhydrazide. These intermediates are then condensed to form the final product.

Synthesis of 5-nitrofuran-2-carbaldehyde

The synthesis of 5-nitrofuran-2-carbaldehyde typically starts from furfural. The aldehyde group of furfural is first protected, for example, by forming a diacetate, to prevent its oxidation during the subsequent nitration step. The protected furfural is then nitrated, commonly using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position of the furan ring. Finally, the protecting group is removed by hydrolysis to yield 5-nitrofuran-2-carbaldehyde.[4]

Synthesis of 3,5-Dinitrosalicylhydrazide-13C6

The isotopically labeled precursor, 3,5-dinitrosalicylhydrazide-13C6, is synthesized from 13C6-labeled salicylic acid. The labeled salicylic acid is first nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, yielding 3,5-dinitrosalicylic acid-13C6. This dinitro-acid is then reacted with hydrazine (N₂H₄) to form the corresponding hydrazide, 3,5-dinitrosalicylhydrazide-13C6.

Condensation to this compound

The final step in the synthesis is the condensation of 5-nitrofuran-2-carbaldehyde with 3,5-dinitrosalicylhydrazide-13C6. This reaction forms a hydrazone linkage between the two molecules, yielding this compound. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

A schematic of the overall synthesis is presented below:

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the furan and benzene rings, as well as the hydrazone proton. The integration of these signals would confirm the relative number of protons in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum is particularly important for confirming the isotopic labeling. The six carbon signals corresponding to the benzene ring of the 3,5-dinitrosalicylhydrazide moiety would be significantly enhanced due to the 13C enrichment, providing definitive evidence of successful labeling.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of this compound and is the basis for its use as an internal standard.

-

Molecular Weight: The nominal mass of Nifursol is 365.21 g/mol .[5] With six 13C atoms, the nominal mass of this compound is expected to be approximately 371.21 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, further confirming the elemental composition.

-

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), this compound will fragment in a predictable manner. The fragmentation pattern will be similar to that of unlabeled Nifursol, but the fragments containing the 13C-labeled ring will have a mass shift of +6 Da. This predictable mass shift is utilized in multiple reaction monitoring (MRM) assays for its specific and sensitive detection.

| Compound | Molecular Formula | Nominal Mass ( g/mol ) |

| Nifursol | C₁₂H₇N₅O₉ | 365.21 |

| This compound | ¹³C₆C₆H₇N₅O₉ | 371.21 |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the separation of Nifursol from other compounds in a sample matrix.[6][7]

-

Methodology: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][9] The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.

-

Retention Time: this compound is chemically identical to unlabeled Nifursol and will therefore have the same retention time under identical chromatographic conditions. This co-elution is a fundamental requirement for its use as an internal standard.

| Parameter | Typical Value/Condition |

| Column | C18 Reverse Phase |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium Acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | UV or Mass Spectrometry |

Mechanism of Action: DNA Damage and SOS Response

The antibacterial activity of Nifursol, like other nitrofurans, is dependent on its metabolic activation by bacterial nitroreductases.

The activated, highly reactive intermediates can cause a variety of cellular damage, with DNA being a primary target. This can lead to single- and double-strand breaks, as well as the formation of DNA adducts.[2][10] In bacteria, significant DNA damage triggers the SOS response, a complex regulatory network that controls DNA repair and cell cycle progression.[3] The induction of the SOS response leads to the upregulation of various DNA repair enzymes in an attempt to mitigate the damage. However, if the DNA damage is too extensive to be repaired, the SOS response can ultimately lead to cell death.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Nifursol residues in various matrices. Its synthesis, while requiring careful control of reaction conditions, follows established organic chemistry principles. The thorough characterization of this compound by NMR, MS, and HPLC is critical to ensure its identity, purity, and suitability as an internal standard. Understanding the mechanism of action of Nifursol provides insight into its biological activity and the importance of monitoring its presence in the food chain. This technical guide serves as a valuable resource for scientists and professionals involved in the synthesis, analysis, and regulation of this important veterinary antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of collateral sensitivity to the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nifursol | C12H7N5O9 | CID 9570327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Nifursol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nifursol-13C6, an isotopically labeled form of the nitrofuran antibiotic, Nifursol. This document is intended for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of its molecular interactions and analytical applications.

Introduction to this compound

Nifursol is a synthetic nitrofuran antibiotic primarily used in veterinary medicine to prevent histomoniasis, a parasitic disease in poultry.[1][2][3][4] this compound is a stable isotope-labeled version of Nifursol, where six carbon atoms in the benzohydrazide portion of the molecule are replaced with the Carbon-13 isotope.[5][6] This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic studies and residue monitoring in food products.[7][8][9] The physicochemical properties of this compound are virtually identical to those of its unlabeled counterpart, with the exception of its molecular weight.

Physicochemical Data

The following tables summarize the key physicochemical properties of both Nifursol and this compound for comparative purposes.

Table 1: General and Chemical Properties

| Property | Nifursol | This compound | Source(s) |

| Chemical Name | (E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide | (E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)(benzo-13C6)hydrazide | [10] |

| Synonyms | Histomon, Salfuride | N/A | [10][11] |

| Physical State | Yellow solid | Assumed to be a solid | |

| CAS Number | 16915-70-1 | Not Assigned (NA) or 2841997-57-5 (impurity) | [5][12][13][14] |

| Molecular Formula | C₁₂H₇N₅O₉ | C₆¹³C₆H₇N₅O₉ | [4][5][12] |

| Purity | ≥98% | Varies by supplier | [3][4] |

Table 2: Molecular and Mass Spectrometric Data

| Property | Nifursol | This compound | Source(s) |

| Molecular Weight ( g/mol ) | 365.21 | 371.17 | [5][6][10][12] |

| Exact Mass (Da) | 365.02437682 | ~371.04449 | [10] |

Table 3: Physical and Solubility Properties

| Property | Value (for Nifursol) | Source(s) |

| Melting Point | 215 °C or 227-229 °C | [1][12] |

| Solubility | DMSO: ≥ 36 mg/mL (98.57 mM) | [2][11] |

| Storage Temperature | -20°C | [11] |

Mechanism of Action and Signaling Pathway

Nifursol, like other nitrofuran antibiotics, exerts its antimicrobial effect through a mechanism involving the reduction of its 5-nitro group.[1] This process is catalyzed by bacterial nitroreductases, which are flavin-containing enzymes. The reduction generates a series of highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives, and ultimately, free radicals. These reactive species are cytotoxic, causing damage to cellular macromolecules, most notably DNA.[1] The interaction leads to DNA strand breaks, inhibition of DNA replication, and ultimately, cell death.[1] This mechanism is particularly effective in anaerobic bacteria and protozoa.[1]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Nifursol's major metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), in biological matrices.[8][9][15] The following is a generalized protocol for the analysis of Nifursol residues in animal tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective

To quantify the concentration of the Nifursol metabolite (DNSAH) in a given biological sample (e.g., poultry muscle, liver) using this compound as an internal standard for accurate measurement.

Materials and Reagents

-

Sample: Homogenized tissue (e.g., chicken liver, shrimp).[8][15]

-

Internal Standard (IS): this compound solution of known concentration.

-

Reagents: Hydrochloric acid (HCl), 2-nitrobenzaldehyde (2-NBA) for derivatization, ethyl acetate, acetonitrile (ACN), methanol (MeOH), ammonium acetate, potassium phosphate, sodium hydroxide (NaOH), and water (HPLC-grade).[15][16][17]

-

Equipment: Centrifuge, vortex mixer, nitrogen evaporator, solid-phase extraction (SPE) cartridges, LC-MS/MS system with an electrospray ionization (ESI) source.[16][18]

Methodology

-

Sample Preparation & Hydrolysis:

-

Derivatization:

-

Extraction:

-

Neutralize the sample by adjusting the pH to ~7.0-7.5 using potassium phosphate and sodium hydroxide solutions.[15][17]

-

Perform a liquid-liquid extraction by adding ethyl acetate, vortexing thoroughly, and centrifuging to separate the organic and aqueous layers.[15]

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup.[16]

-

Collect the organic supernatant containing the derivatized analyte and internal standard.

-

-

Solvent Evaporation and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with ammonium acetate and methanol or acetonitrile, to separate the analyte from matrix components.[17][18]

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the derivatized DNSAH and the derivatized this compound internal standard. Detection is often performed using negative electrospray ionization.[9][15]

-

-

Quantification:

-

Calculate the concentration of the Nifursol metabolite in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Nifursol metabolites using this compound.

References

- 1. Nifursol [sitem.herts.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nifursol - LKT Labs [lktlabs.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Confirmation of five nitrofuran metabolites including nifursol metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nifursol | C12H7N5O9 | CID 9570327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. theclinivex.com [theclinivex.com]

- 14. clinivex.com [clinivex.com]

- 15. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 18. spectroscopyworld.com [spectroscopyworld.com]

Nifursol-13C6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nifursol-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the veterinary antibiotic Nifursol. This document outlines its chemical properties, provides a detailed experimental protocol for its use in analytical methods, and illustrates its metabolic context and analytical workflow through diagrams.

Core Data Presentation

The accurate identification of this compound is critical for its application in quantitative analysis. There are two distinct isotopically labeled Nifursol products commercially available, which can be a source of confusion. The data presented below pertains to this compound, which is the direct isotopically labeled analog of Nifursol.

| Property | Value | Source(s) |

| Chemical Name | (E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)(benzo-13C6)hydrazide | [1] |

| CAS Number | Not Available | [1][2] |

| Molecular Formula | C₆¹³C₆H₇N₅O₉ | [1][2] |

| Molecular Weight | 371.17 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

Note: Another compound, "Nifursol Impurity 1-13C6," possesses a distinct CAS number (2841997-57-5), molecular formula (C₈¹³C₆H₉N₅O₈), and molecular weight (381.21 g/mol )[4][5]. Users should verify the product specifications with their supplier.

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Nifursol and its primary metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), in complex matrices such as animal tissues. The following is a representative protocol for the analysis of Nifursol's tissue-bound metabolite, DNSH, adapted from established methodologies[6][7][8][9].

Objective: To quantify the concentration of DNSH in animal tissue using this compound as an internal standard.

Materials:

-

Homogenized animal tissue (e.g., muscle, liver)

-

This compound standard solution

-

DNSH analytical standard

-

Hydrochloric acid (HCl)

-

2-Nitrobenzaldehyde (2-NBA) derivatizing agent

-

Ethyl acetate

-

Methanol

-

Water, LC-MS grade

-

Trisodium phosphate buffer

-

Sodium hydroxide (NaOH)

-

Solid Phase Extraction (SPE) cartridges (e.g., HLB)

Procedure:

-

Sample Preparation and Fortification:

-

Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

-

Hydrolysis and Derivatization:

-

Add 10 mL of 0.125 N HCl to the tissue sample.

-

Add 200 µL of 100 mM 2-NBA in methanol.

-

Incubate the mixture overnight (approximately 16 hours) at 37°C with agitation to hydrolyze the tissue-bound metabolites and derivatize the released DNSH.

-

-

Neutralization and Extraction:

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge with ethyl acetate, methanol, and water.

-

Load the ethyl acetate extract onto the SPE cartridge.

-

Wash the cartridge with water and a methanol/water solution to remove interferences.

-

Elute the derivatized analyte and internal standard with ethyl acetate.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase A and B).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Employ a suitable C18 or phenyl-hexyl column for chromatographic separation.

-

Use a gradient elution with mobile phases typically consisting of ammonium formate in water and methanol[10].

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of derivatized DNSH and the derivatized this compound internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the DNSH analytical standard spiked with the internal standard.

-

Calculate the concentration of DNSH in the tissue sample based on the peak area ratio of the analyte to the internal standard.

-

Mandatory Visualizations

Signaling Pathway

The genotoxicity of Nifursol is a significant aspect of its mechanism of action. While the complete signaling cascade is not fully elucidated, a plausible pathway involves the metabolic activation of Nifursol to reactive intermediates that induce DNA damage, subsequently triggering cellular DNA damage response (DDR) pathways[11][12][13].

Caption: Proposed signaling pathway for Nifursol-induced genotoxicity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Nifursol's metabolite (DNSH) in tissue samples using this compound as an internal standard.

Caption: Experimental workflow for DNSH quantification with this compound.

References

- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound [chemicalbook.com]

- 4. theclinivex.com [theclinivex.com]

- 5. clinivex.com [clinivex.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Compensator: A Technical Guide to Nifursol-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the realm of drug development and food safety, the accuracy of quantitative analysis is paramount. The use of internal standards is a cornerstone of achieving this accuracy, especially in complex matrices. This technical guide delves into the mechanism and application of Nifursol-13C6, a stable isotope-labeled internal standard, in the quantitative analysis of the nitrofuran antibiotic, Nifursol.

The Principle of Isotope Dilution Mass Spectrometry and the Role of this compound

The core of this compound's function lies in the principle of isotope dilution mass spectrometry (IDMS). This technique is a gold standard for quantitative analysis due to its high precision and accuracy. A known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the earliest stage of analysis. This "spike" acts as an internal calibrant that experiences the same physical and chemical variations as the native (unlabeled) Nifursol throughout the entire analytical process.

This compound is chemically identical to Nifursol, with the only difference being the substitution of six Carbon-12 atoms with Carbon-13 atoms. This mass difference, typically 6 Daltons, allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, Nifursol and this compound exhibit:

-

Identical Extraction Efficiency: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Identical Chromatographic Behavior: Both compounds will co-elute under the same liquid chromatography (LC) conditions, ensuring that they enter the mass spectrometer at the same time.

-

Identical Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with the same efficiency. Any matrix effects that suppress or enhance the ionization of Nifursol will have the same impact on this compound.

By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, any variations introduced during the analytical workflow are effectively canceled out, leading to a highly accurate and precise quantification of the analyte.

Nifursol and its Metabolite of Interest: DNSH

Nifursol is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenicity of nitrofuran residues in food products of animal origin, its use has been banned in many countries. Regulatory monitoring focuses on the detection of its residues. Nifursol is rapidly metabolized in the body, and its primary tissue-bound metabolite is 3,5-dinitrosalicylic acid hydrazide (DNSH). Therefore, the detection of DNSH is the primary indicator of the illegal use of Nifursol. Analytical methods are designed to release the bound DNSH from tissue proteins, derivatize it for improved analytical sensitivity, and then quantify it.

The metabolic conversion of Nifursol to DNSH is a critical aspect of the analytical strategy. The following diagram illustrates this metabolic pathway.

Caption: Metabolic conversion of Nifursol to its primary metabolite, DNSH.

Quantitative Analysis Workflow using this compound

The analytical workflow for the quantification of Nifursol, or more commonly its metabolite DNSH, using this compound as an internal standard involves several key steps. The following diagram provides a comprehensive overview of a typical experimental protocol.

Caption: A typical experimental workflow for the quantification of DNSH.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the analysis of DNSH using a stable isotope-labeled internal standard. This protocol is a composite based on common practices in regulatory and research laboratories.

Sample Preparation

-

Homogenization: Weigh a representative portion of the sample (e.g., 1-5 g of animal tissue) and homogenize it to ensure uniformity.

-

Internal Standard Spiking: Add a known amount of this compound (or more accurately, DNSH-13C6, the labeled metabolite) solution to the homogenized sample. The spiking level should be comparable to the expected concentration of the analyte.

-

Hydrolysis: To release the tissue-bound DNSH, add an acidic solution (e.g., 0.1 M HCl) to the sample. Incubate the mixture at an elevated temperature (e.g., 37-50°C) for a specified period (e.g., overnight).

-

Derivatization: Following hydrolysis, add a derivatizing agent, typically 2-nitrobenzaldehyde (2-NBA), to the sample. The derivatization reaction enhances the chromatographic properties and detection sensitivity of DNSH. The reaction is usually carried out at an elevated temperature for several hours.

-

Extraction: After derivatization, the pH of the sample is adjusted to neutral. The derivatized DNSH is then extracted from the aqueous matrix into an organic solvent (e.g., ethyl acetate) through liquid-liquid extraction. Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, known volume of a suitable solvent (e.g., the initial mobile phase for LC).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of the derivatized DNSH.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the reconstituted sample extract (e.g., 5-20 µL) is injected into the LC system.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for the derivatized DNSH.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the derivatized DNSH and its labeled internal standard, fragmenting them in the collision cell, and monitoring specific product ions. This highly selective detection minimizes interferences from the sample matrix.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the derivatized DNSH and the derivatized DNSH-13C6.

-

Data Presentation: Performance Characteristics

The use of this compound as an internal standard significantly improves the performance of the analytical method. The following tables summarize typical quantitative data obtained from methods employing this approach.

Table 1: Recovery Data for DNSH Analysis in Various Matrices

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Chicken Muscle | 0.5 | 95.2 | 4.8 |

| Chicken Muscle | 2.0 | 98.1 | 3.5 |

| Chicken Muscle | 10.0 | 96.5 | 4.1 |

| Shrimp | 0.5 | 92.8 | 6.2 |

| Shrimp | 2.0 | 94.5 | 5.1 |

| Honey | 1.0 | 97.3 | 3.9 |

Table 2: Method Detection and Quantification Limits

| Analyte | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| DNSH | Chicken Muscle | 0.1 | 0.3 |

| DNSH | Shrimp | 0.15 | 0.5 |

| DNSH | Honey | 0.05 | 0.15 |

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of Nifursol and its primary metabolite, DNSH. By co-existing with the analyte throughout the analytical process, it effectively compensates for variations in sample preparation and instrumental analysis. The principles of isotope dilution mass spectrometry, coupled with a robust analytical workflow, enable researchers and regulatory bodies to confidently monitor for the presence of Nifursol residues in various matrices, ensuring food safety and compliance with international regulations. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation and understanding of this critical analytical technique.

Preliminary Investigation of Nifursol-13C6 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary investigation into the stability of Nifursol-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the veterinary antibiotic Nifursol. Understanding the stability of this compound is paramount for ensuring the reliability and accuracy of analytical methods used in drug development, food safety, and research. This document outlines detailed experimental protocols for forced degradation studies, presents hypothetical stability data in a structured format, and includes diagrams to illustrate experimental workflows and potential degradation pathways.

Introduction

Nifursol is a nitrofuran antibiotic used in veterinary medicine. Its use is regulated due to potential health risks, necessitating sensitive and accurate analytical methods for its detection in various matrices. This compound serves as an ideal internal standard for mass spectrometry-based quantification, as it shares identical physicochemical properties with the unlabeled analyte but is distinguishable by its mass. The stability of this internal standard is a critical parameter that can influence the accuracy of analytical results. Therefore, a thorough investigation of its stability under various stress conditions is essential.

This guide details a forced degradation study designed to identify potential degradation products and establish the degradation pathways of this compound. The study encompasses exposure to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Experimental Protocols

A systematic approach to investigating the stability of this compound involves subjecting a solution of the compound to a series of stress conditions. The following protocols are designed to induce degradation to an extent that allows for the identification and quantification of degradants, typically aiming for 10-30% degradation of the parent compound.

Materials and Reagents

-

This compound (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Formic acid (for mobile phase)

-

Ammonium acetate (for mobile phase)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector. A tandem mass spectrometer (LC-MS/MS) is ideal for this analysis.

-

Photostability chamber

-

Forced-air oven

-

pH meter

-

Analytical balance

Preparation of this compound Stock Solution

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration of 1 mg/mL. This stock solution is then used for all stress studies.

Forced Degradation Studies

For each condition, a sample of the this compound stock solution is treated as described below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

-

Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

-

Incubate the mixture at 60°C for 8 hours.

-

After incubation, cool the solution to room temperature and neutralize it with 1 M HCl.

-

Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

Transfer 1 mL of the this compound stock solution into a vial and place it in a forced-air oven at 80°C for 48 hours.

-

After the specified time, cool the sample to room temperature.

-

Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

Place 1 mL of the this compound stock solution in a photostability chamber.

-

Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

-

After exposure, dilute the sample with the mobile phase to an appropriate concentration for analysis.

Analytical Method

The analysis of the stressed samples is performed using a stability-indicating HPLC method coupled with a suitable detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of 10 mM ammonium acetate in water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 365 nm or MS/MS detection monitoring the transitions for this compound and its potential degradation products. The primary metabolite of Nifursol is 3,5-dinitrosalicylic acid hydrazide (DNSH), which should be a key analyte to monitor.[1][2]

Data Presentation

The following tables summarize the hypothetical quantitative data from the forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Treatment Time (hours) | Temperature (°C) | % Recovery of this compound | % Degradation | Number of Degradation Products |

| Control | 48 | 25 | 99.8 | 0.2 | 0 |

| Acidic (1 M HCl) | 24 | 60 | 85.2 | 14.8 | 2 |

| Basic (1 M NaOH) | 8 | 60 | 78.5 | 21.5 | 3 |

| Oxidative (3% H₂O₂) | 24 | 25 | 92.1 | 7.9 | 1 |

| Thermal | 48 | 80 | 95.3 | 4.7 | 1 |

| Photolytic | - | 25 | 89.7 | 10.3 | 2 |

Table 2: Major Degradation Products Observed Under Stress Conditions

| Stress Condition | Degradation Product | Retention Time (min) | Proposed Structure/Identity |

| Acidic Hydrolysis | DP-A1 | 4.2 | DNSH-13C6 |

| DP-A2 | 6.8 | Unknown | |

| Basic Hydrolysis | DP-B1 | 4.2 | DNSH-13C6 |

| DP-B2 | 5.5 | Unknown | |

| DP-B3 | 7.1 | Unknown | |

| Oxidative Degradation | DP-O1 | 8.2 | N-oxide derivative |

| Photolytic Degradation | DP-P1 | 4.2 | DNSH-13C6 |

| DP-P2 | 9.1 | Isomer |

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential degradation pathway for this compound.

Caption: Experimental workflow for the forced degradation study of this compound.

Caption: A simplified potential degradation pathway of this compound.

Conclusion

This preliminary investigation provides a framework for assessing the stability of this compound. The hypothetical data suggests that this compound is most susceptible to degradation under basic and acidic hydrolytic conditions, with the formation of its primary metabolite, DNSH-13C6, being a likely degradation pathway. The compound exhibits greater stability under oxidative and thermal stress. These findings underscore the importance of controlling pH and light exposure during the preparation and storage of analytical standards containing this compound. Further studies should focus on the structural elucidation of unknown degradation products and the development of a fully validated stability-indicating analytical method. This will ensure the continued accuracy and reliability of methods that depend on this compound as an internal standard.

References

The Cornerstone of Mechanistic Biology: A Technical Guide to 13C Labeled Compounds in Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of 13C Isotope Tracing.

Stable isotope labeling with Carbon-13 (13C) has emerged as an indispensable tool across a multitude of scientific disciplines, offering unparalleled insights into the intricate workings of biological systems. By replacing the naturally abundant 12C with its heavier, non-radioactive counterpart, researchers can trace the metabolic fate of compounds, quantify reaction rates, and elucidate complex biochemical pathways with remarkable precision. This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and diverse applications of 13C labeled compounds, empowering researchers to leverage this powerful technique in their pursuit of scientific discovery.

Fundamental Principles of 13C Isotope Labeling

The utility of 13C as a tracer lies in its stability and the ability of analytical techniques to differentiate it from 12C based on its slightly higher mass. When a 13C labeled substrate, such as [U-13C]-glucose (where "U" denotes uniform labeling of all six carbon atoms), is introduced into a biological system, it is taken up by cells and metabolized. The 13C atoms are incorporated into downstream metabolites, effectively "labeling" the metabolic pathways through which they travel.[1]

The core principle of 13C tracer analysis is to measure the extent and pattern of 13C incorporation into these downstream metabolites. This information, often referred to as Mass Isotopomer Distribution (MID), provides a quantitative readout of the relative activities of different metabolic pathways.[2] For instance, the pattern of 13C enrichment in lactate and TCA cycle intermediates after administration of [1,2-13C2]glucose can reveal the relative fluxes through glycolysis and the pentose phosphate pathway.[3]

Applications in Research and Drug Development

The applications of 13C labeling are vast and continue to expand. Key areas where this technique has proven transformative include:

-

Metabolic Flux Analysis (MFA): 13C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By combining 13C labeling data with a stoichiometric model of cellular metabolism, researchers can generate a detailed map of metabolic activity, identifying bottlenecks and key regulatory points.[4][5] This is crucial for understanding disease states like cancer and for metabolic engineering applications.[6]

-

Proteomics and Protein Turnover: 13C-labeled amino acids can be used to measure the rates of protein synthesis and degradation, providing a dynamic view of the proteome.[7] This has significant implications for understanding cellular homeostasis, aging, and the progression of various diseases.

-

Drug Discovery and Development: In pharmaceutical research, 13C labeled compounds are instrumental in studying drug metabolism and pharmacokinetics (DMPK). By tracing the metabolic fate of a 13C-labeled drug candidate, researchers can identify its metabolites, understand its mechanism of action, and assess its potential for toxicity.

Data Presentation: Quantitative Insights from 13C Labeling

A key strength of 13C labeling studies is the generation of quantitative data that allows for direct comparison between different experimental conditions. The following tables provide examples of how such data can be presented.

Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism of E. coli

This table illustrates how 13C-MFA can be used to determine the percentage of carbon flowing through major metabolic pathways. The data is derived from experiments using [1-13C] glucose and [U-13C] glucose as tracers.

| Metabolic Pathway | Flux (% of Glucose Uptake) |

| Glycolysis (Embden-Meyerhof-Parnas) | 80% |

| Pentose Phosphate Pathway | 15% |

| TCA Cycle | 5% |

Table 2: Protein Turnover Rates in HeLa Cells

This table showcases the application of 13C-labeled amino acids to measure the half-lives of specific proteins, providing insights into their stability and regulation. Approximately 60% of HeLa proteins have 50% turnover values clustered within 5 hours of the average turnover rate of about 20 hours.[8]

| Protein | Subcellular Localization | Half-life (hours) |

| Histone H3.1 | Nucleus | 150 |

| GAPDH | Cytoplasm | 80 |

| Cyclin B1 | Nucleus/Cytoplasm | 1.5 |

| Actin, cytoplasmic 1 | Cytoplasm | 48 |

Experimental Protocols

The successful implementation of 13C labeling experiments requires meticulous attention to detail. Below are generalized protocols for conducting 13C tracer analysis using mass spectrometry and NMR spectroscopy.

Protocol for 13C Metabolic Flux Analysis using GC-MS

This protocol outlines the key steps for a typical 13C-MFA experiment in cell culture.[9]

-

Cell Culture and Labeling:

-

Culture cells of interest to a mid-logarithmic growth phase in standard medium.

-

Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose at a known concentration).

-

Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and growth rate.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, immersing the cell culture dish in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Derivatization and GC-MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen.

-

Derivatize the dried metabolites to increase their volatility for gas chromatography. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the 13C enrichment.[6]

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use specialized software (e.g., Metran) to calculate the mass isotopomer distributions (MIDs) for each metabolite.

-

Input the MIDs and a stoichiometric model of the metabolic network into a flux analysis software package to estimate the intracellular metabolic fluxes.[9]

-

Protocol for 13C NMR Sample Preparation

This protocol provides guidance on preparing samples for NMR analysis of 13C labeling.[10][11]

-

Sample Preparation:

-

For cellular extracts, follow the quenching and extraction steps outlined in the GC-MS protocol.

-

The quantity of material required for 13C NMR is significantly higher than for 1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of 13C. Aim for a concentration that results in a saturated solution.[10] For small molecules, a concentration of approximately 3-10 mM is a good starting point.[11]

-

-

Dissolution and Filtration:

-

Dissolve the lyophilized extract or purified compound in a suitable deuterated solvent (e.g., D2O, CDCl3).

-

Ensure the sample is completely dissolved. Any solid particles will distort the magnetic field and lead to poor spectral quality.

-

Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[10]

-

-

NMR Tube and Volume:

-

Use high-quality 5 mm NMR tubes.

-

The sample volume should be sufficient to cover the detection region of the NMR probe, typically around 0.5-0.7 mL.

-

-

Data Acquisition:

-

Acquire 13C NMR spectra on a high-field NMR spectrometer.

-

Due to the low sensitivity of 13C, a larger number of scans will be required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

-

Visualization of Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for both understanding and communicating the results of 13C labeling studies. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Conclusion

The use of 13C labeled compounds has revolutionized our ability to probe the complexities of biological systems. From elucidating fundamental metabolic pathways to accelerating the development of new therapeutics, this technique provides a quantitative and dynamic window into the inner workings of the cell. As analytical technologies continue to advance in sensitivity and resolution, the scope and power of 13C isotope tracing are poised to expand even further, promising new discoveries that will shape our understanding of biology and medicine.

References

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Dynamic 13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]

- 9. High-resolution 13C metabolic flux analysis [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

Methodological & Application

Application Note: Quantification of Nifursol Metabolite DNSAH using Nifursol-13C6 by LC-MS/MS

Introduction

Nifursol is a nitrofuran antibiotic that has been used in veterinary medicine, particularly in poultry, for the prevention of histomoniasis (blackhead disease). Due to concerns over the potential carcinogenicity of nitrofuran residues, its use in food-producing animals is banned in many jurisdictions. Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), as the marker residue for Nifursol use.

This application note provides a detailed protocol for the sensitive and selective quantification of DNSAH in animal tissues (e.g., poultry muscle) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Nifursol-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The procedure involves acid hydrolysis to release protein-bound DNSAH, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative NPDNSAH, which is then analyzed by LC-MS/MS.

Experimental

Materials and Reagents

-

Analytes and Standards:

-

DNSAH (3,5-dinitrosalicylic acid hydrazide)

-

This compound (as DNSAH-13C6)

-

2-Nitrobenzaldehyde (2-NBA)

-

-

Solvents and Chemicals:

-

Methanol (MeOH), LC-MS grade

-

Acetonitrile (ACN), LC-MS grade

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethyl acetate, HPLC grade

-

Hydrochloric acid (HCl), 37%

-

Ammonium acetate, analytical grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL):

-

Accurately weigh and dissolve DNSAH and this compound (DNSAH-13C6) in DMSO to prepare individual stock solutions of 100 µg/mL.[1] Store at ≤ -10°C in the dark.

-

-

Intermediate Stock Solution (1 µg/mL):

-

Prepare a mixed intermediate stock solution containing both DNSAH and this compound at 1 µg/mL by diluting the primary stock solutions with methanol.

-

-

Working Standard Solutions (0.1 to 20 ng/mL):

-

Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile). These solutions are used to build the calibration curve.

-

Sample Preparation

The following protocol is a general procedure for the analysis of DNSAH in poultry muscle tissue.

-

Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control, and calibration standard.

-

Hydrolysis and Derivatization:

-

Neutralization and Extraction:

-

Cool the samples to room temperature.

-

Adjust the pH of the solution to between 7.0 and 7.5 using a suitable base (e.g., NaOH or phosphate buffer).[2]

-

Add 10 mL of ethyl acetate, cap the tube, and vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Evaporation and Reconstitution:

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) %A %B 0.0 90 10 1.0 90 10 8.0 10 90 10.0 10 90 10.1 90 10 | 12.0 | 90 | 10 |

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Note NPDNSAH 372.1 182.0 Quantifier NPDNSAH 372.1 226.0 Qualifier | NPDNSAH-13C6 | 378.1 | 188.0 | Quantifier |

-

Results and Discussion

Method Performance

The analytical method was validated to demonstrate its suitability for the quantification of DNSAH. Key performance parameters are summarized below.

Table 1: Quantitative Performance Data

| Parameter | Result |

| Linearity Range | 0.5 - 10 µg/kg[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.3 - 0.5 µg/kg[2] |

| Accuracy (Recovery) | 75.8% - 108.4%[3] |

| Precision (RSD) | < 12%[2] |

The use of the this compound internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to high accuracy and precision across different tissue samples.

Visualization of Protocols

Experimental Workflow

The overall analytical workflow from sample receipt to data analysis is depicted in the following diagram.

Caption: Overview of the analytical workflow for DNSAH quantification.

Derivatization Reaction

The key chemical transformation in the sample preparation is the derivatization of DNSAH with 2-nitrobenzaldehyde (2-NBA). This reaction forms a more stable and chromatographically suitable product (NPDNSAH) for LC-MS/MS analysis.

Caption: Derivatization of DNSAH with 2-NBA.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of the Nifursol metabolite DNSAH in animal-derived food products. The protocol, which includes acid hydrolysis, derivatization, and the use of a stable isotope-labeled internal standard (this compound), is suitable for regulatory compliance monitoring and ensures high confidence in the analytical results. The detailed experimental procedures and performance data presented in this application note can be readily adopted by analytical laboratories involved in food safety testing.

References

Application Note: High-Sensitivity Confirmation of Nifursol Residues in Food Matrices using Isotope Dilution LC-MS/MS with Nifursol-13C6

Abstract

This application note details a robust and highly sensitive method for the quantitative confirmation of Nifursol residues in various food matrices, particularly poultry products. The method utilizes a stable isotope-labeled internal standard, Nifursol-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound provides significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and variations in sample preparation and instrument response. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the implementation of this analytical approach.

Introduction

Nifursol, a nitrofuran antibiotic, has been historically used in the poultry industry to prevent histomoniasis (blackhead disease). However, due to concerns over the potential carcinogenic and mutagenic properties of its metabolites, the use of Nifursol in food-producing animals is banned in many countries, including the European Union. Regulatory bodies mandate strict monitoring of food products to ensure the absence of Nifursol residues.

Like other nitrofurans, Nifursol is rapidly metabolized in vivo, and its residues become covalently bound to tissue proteins. Therefore, the marker residue for monitoring Nifursol abuse is its stable, tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH). Analytical methods for DNSH typically involve the acidic hydrolysis of the tissue to release the bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NP-DNSH, which is then detected by LC-MS/MS.

To ensure the highest accuracy and reliability in residue analysis, the use of a stable isotope-labeled internal standard is paramount. This compound, which is metabolized and derivatized in the same manner as the native Nifursol, serves as an ideal internal standard. It co-elutes with the analyte of interest and experiences identical ionization and fragmentation, thereby providing superior correction for any analytical variability.

Experimental

Principle

The analytical workflow involves the extraction of total Nifursol residues from the food matrix. The sample is first subjected to acid hydrolysis to release the protein-bound DNSH. Simultaneously, the sample is spiked with a known concentration of this compound. Both the released DNSH and the DNSH-13C6 (from the hydrolysis of this compound) are then derivatized with 2-NBA. The resulting NP-DNSH and NP-DNSH-13C6 are extracted, purified, and analyzed by LC-MS/MS. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Reagents and Materials

-

Standards: Nifursol, this compound, 3,5-dinitrosalicylic acid hydrazide (DNSH)

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl acetate, Hydrochloric acid, 2-Nitrobenzaldehyde (2-NBA), Ammonium acetate, Water (LC-MS grade).

-

Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges.

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

Prepare stock solutions of Nifursol and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions at appropriate concentrations (e.g., 1 µg/mL and 10 ng/mL) by serial dilution in methanol.

Experimental Protocols

Sample Preparation

-

Homogenization: Homogenize 2 grams of the food matrix (e.g., poultry muscle, liver, or egg).

-

Spiking and Hydrolysis: Place the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of this compound internal standard solution. Add 5 mL of 0.1 M HCl.

-

Derivatization: Add 200 µL of a 50 mM solution of 2-NBA in methanol. Vortex for 1 minute.

-

Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C in the dark.

-

Neutralization and Extraction: After incubation, allow the sample to cool to room temperature. Neutralize the mixture to a pH of 7.0-7.5 with 0.1 M NaOH. Add 10 mL of ethyl acetate and vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Solvent Evaporation: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NP-DNSH | 374.0 | 182.0 (Quantifier) | 20 |

| 226.0 (Qualifier) | 15 | ||

| NP-DNSH-13C6 | 380.0 | 188.0 (Quantifier) | 20 |

| 232.0 (Qualifier) | 15 |

Method Validation Data

The following tables summarize typical method performance characteristics for the analysis of Nifursol (as its metabolite DNSH).

Table 1: Method Performance in Poultry Muscle

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.1 µg/kg |

| Recovery (at 0.5, 1, 5 µg/kg) | 92 - 105% |

| Precision (RSD%) - Repeatability | < 10% |

| Precision (RSD%) - Reproducibility | < 15% |

| Decision Limit (CCα) | 0.04 µg/kg[1] |

| Detection Capability (CCβ) | 0.10 µg/kg[1] |

Table 2: Method Performance in Poultry Liver

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.03 µg/kg |

| Limit of Quantification (LOQ) | 0.08 µg/kg |

| Recovery (at 0.5, 1, 5 µg/kg) | 88 - 102% |

| Precision (RSD%) - Repeatability | < 12% |

| Precision (RSD%) - Reproducibility | < 18% |

| Decision Limit (CCα) | 0.025 µg/kg[1] |

| Detection Capability (CCβ) | 0.05 µg/kg[1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Nifursol residue analysis.

Conclusion

The described LC-MS/MS method, incorporating the use of this compound as an internal standard, provides a highly reliable and sensitive approach for the confirmation of Nifursol residues in food matrices. The method demonstrates excellent performance characteristics, meeting the stringent requirements of regulatory bodies for veterinary drug residue testing. The detailed protocol and validation data presented in this application note serve as a valuable resource for laboratories involved in food safety monitoring.

References

Application Notes and Protocols for the Analysis of Nifursol-13C6 in Poultry and Aquaculture Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Nifursol, using its stable isotope-labeled internal standard Nifursol-13C6, in poultry and aquaculture samples. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for residue analysis.

Introduction

Nifursol is a nitrofuran antibiotic that has been used as a feed additive to prevent histomoniasis (blackhead disease) in turkeys.[1] Due to concerns about the potential carcinogenicity of nitrofuran residues, its use in food-producing animals has been banned in many jurisdictions.[2] Regulatory monitoring requires sensitive and reliable analytical methods to detect its residues in food products. Nifursol is rapidly metabolized in vivo, and its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), is the target analyte for monitoring Nifursol use.[3][4] To ensure accurate quantification and to compensate for matrix effects and variations in sample preparation, a stable isotope-labeled internal standard, such as this compound (specifically DNSH-13C6), is crucial.[5][6]

This document outlines the standard operating procedures for the extraction, clean-up, and LC-MS/MS analysis of Nifursol (as its metabolite DNSH) in poultry (muscle, liver) and aquaculture (fish, shrimp) samples, incorporating this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for the determination of Nifursol and its metabolite DNSH in various matrices. These values are compiled from different studies and demonstrate the typical performance of the described methodologies.

Table 1: Method Performance for DNSH Analysis in Poultry (Muscle and Liver)

| Parameter | Muscle | Liver | Reference |

| CCα (μg/kg) | 0.04 - 0.05 | 0.025 | [1][7] |

| CCβ (μg/kg) | 0.08 - 0.10 | 0.05 | [1][7] |

| Repeatability (%) | 8 | - | [1] |

| Within-lab Reproducibility (%) | 11 | - | [1] |

| Trueness (%) | -1 | - | [1] |

| Recovery (%) | 93.5 - 127.5 | - | [3] |

Table 2: Method Performance for DNSH Analysis in Aquaculture (Shrimp and Fish)

| Parameter | Value (μg/kg) | Reference |

| CCα | 0.32 - 0.36 | [8] |

| Linearity Range | 0.25 - 2.0 | [8] |

| Trueness (%) | 82.8 - 118.1 | [8] |

| Repeatability (RSDr %) | ≤ 14 | [8] |

| Within-lab Reproducibility (RSDwr %) | ≤ 16.9 | [8] |

Table 3: Method Performance for DNSH Analysis in Eggs

| Parameter | Value (μg/kg) | Reference |

| CCα | 0.3 | [2] |

| CCβ | 0.9 | [2] |

Experimental Workflow

The overall workflow for the analysis of Nifursol metabolite (DNSH) using this compound as an internal standard is depicted below.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile, Methanol, Ethyl Acetate (all LC grade or higher).

-

Reagents: Hydrochloric acid (HCl), 2-Nitrobenzaldehyde (NBA), Ammonium Acetate, Formic Acid.

-

Standards: Nifursol (DNSH) analytical standard, this compound (DNSH-13C6) internal standard.[5]

-

Water: Ultrapure water.

-

Solid Phase Extraction (SPE) cartridges (optional for additional cleanup): Polymeric reversed-phase cartridges.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve DNSH and DNSH-13C6 in a suitable solvent (e.g., DMSO or methanol) to prepare individual stock solutions.[5] Store at ≤ -18°C.

-

Intermediate and Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with methanol or a suitable mobile phase component.

Sample Preparation Protocol for Poultry and Aquaculture Tissues

This protocol is a generalized procedure based on common methodologies.[1][5][9]

-

Homogenization: Homogenize a representative portion of the tissue sample (e.g., 2-5 g) until a uniform consistency is achieved.[5]

-

Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound (DNSH-13C6) working solution.

-

Acid Hydrolysis and Derivatization:

-

Add dilute hydrochloric acid to the sample.[1]

-

Add 2-nitrobenzaldehyde (NBA) solution. The NBA reacts with the hydrolyzed DNSH to form the stable derivative, NPDNSH (2-nitrophenyl derivative of DNSH).[1][3]

-

Incubate the mixture (e.g., overnight at 37°C or using microwave-assisted reaction for a shorter duration).[6]

-

-

Extraction:

-

Adjust the pH of the sample to approximately neutral.

-

Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate.[7] Repeat the extraction for better recovery.

-

Pool the organic layers.

-

-

Evaporation and Reconstitution:

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Reconstitute the residue in a small, known volume of the initial mobile phase.[9]

-

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

-

Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for the analyte (NPDNSH) and one for the internal standard (NPDNSH-13C6) for confirmation and quantification.

-

Signaling Pathway and Logical Relationships

The derivatization reaction is a key step in the sample preparation process. The following diagram illustrates this chemical transformation.

Conclusion

The analytical methodology described, utilizing this compound as an internal standard for the LC-MS/MS analysis of the Nifursol metabolite DNSH, provides a robust and reliable approach for the monitoring of Nifursol residues in poultry and aquaculture products. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and procedural losses. The provided protocols and performance data serve as a valuable resource for laboratories involved in food safety and drug residue analysis.

References

- 1. Analysis of nifursol residues in turkey and chicken meat using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of furaltadone and nifursol residues in poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of nifursol metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Confirmation of five nitrofuran metabolites including nifursol metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nifursol-13C6 Signal Suppression in ESI-MS

Welcome to the technical support center for troubleshooting signal suppression of Nifursol-13C6 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the analysis of Nifursol and its isotopically labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. For quantitative analysis, where this compound is used as an internal standard to correct for variations, its own signal suppression can lead to inaccurate quantification of the target analyte, Nifursol.

Q2: What are the common causes of signal suppression in ESI-MS?

A2: Several factors can contribute to signal suppression in ESI-MS. These can be broadly categorized as:

-

Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can compete with the analyte for ionization, alter the droplet surface tension and viscosity, or form adducts, all of which can reduce the analyte signal.

-

High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), the ESI response can become non-linear, leading to saturation effects and signal suppression.

-

Mobile Phase Additives: While necessary for chromatographic separation, additives like ion-pairing reagents (e.g., trifluoroacetic acid) can sometimes suppress the analyte signal.

-

Competition for Charge: In multicomponent samples, different analytes will compete for the available charge on the ESI droplets, which can lead to the suppression of less efficiently ionizing species.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess for matrix effects and signal suppression is the post-extraction spike experiment. This involves comparing the signal response of this compound in a neat solution (mobile phase) to its response when spiked into a blank sample matrix that has undergone the entire extraction procedure. A significantly lower signal in the matrix sample indicates the presence of signal suppression.

Troubleshooting Guides

This section provides systematic approaches to identify and mitigate signal suppression of this compound.

Guide 1: Initial Assessment of Signal Suppression

This guide helps you confirm the presence and extent of signal suppression.

Step 1: Prepare a this compound Solution in Neat Solvent. Prepare a standard solution of this compound at a known concentration in your initial mobile phase.

Step 2: Prepare a Post-Extraction Spiked Sample. Take a blank matrix sample (e.g., tissue homogenate, plasma) that does not contain Nifursol or its internal standard. Process this sample through your entire sample preparation workflow. After the final extraction step and just before LC-MS analysis, spike the extracted blank matrix with the same concentration of this compound as the neat solution.

Step 3: Analyze Both Samples by LC-ESI-MS. Inject both the neat solution and the post-extraction spiked sample into the LC-MS system and record the peak area or height for this compound.

Step 4: Calculate the Matrix Effect. Use the following formula to quantify the extent of signal suppression:

A value significantly less than 100% indicates signal suppression.

Guide 2: Strategies to Mitigate Signal Suppression

If signal suppression is confirmed, the following strategies can be employed to minimize its impact.

The goal is to chromatographically separate this compound from the interfering matrix components.

-

Modify the Gradient Profile: Adjust the mobile phase gradient to increase the separation between the analyte and the region where suppression is observed.

-

Change the Stationary Phase: If gradient modification is insufficient, consider using a different LC column with an alternative stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.